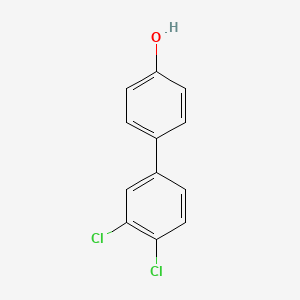

4-(3,4-Dichlorophenyl)phenol

Descripción

Overview of Halogenated Phenols in Chemical Science

Halogenated phenols are a broad class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). google.com These compounds are significant in chemical science for several reasons. Phenol itself is an aromatic alcohol that is mildly acidic and highly reactive towards electrophilic aromatic substitution; the presence of halogen substituents further modifies its chemical properties. wikipedia.org

However, the stability and lipophilicity of many halogenated phenols also make them subjects of environmental concern. nih.govacs.org Some are known environmental pollutants, formed as byproducts of industrial processes or during water disinfection with chlorine-based agents. osti.gov Their persistence and potential for bioaccumulation have led to extensive research into their environmental fate and bioremediation. nih.govosti.gov

Significance of 4-(3,4-Dichlorophenyl)phenol as a Research Subject

The significance of this compound in the research context stems primarily from its identity as a synthetic intermediate and its connection to the pharmaceutical industry. Its structure, featuring a dichlorinated phenyl ring linked to a phenol, makes it a valuable building block for creating more complex heterocyclic and polycyclic compounds. researchgate.net The dichlorophenyl moiety, in particular, is a structural feature found in various biologically active molecules. plos.org

A key area of interest is its link to the antidepressant sertraline. A related compound, 4-(3,4-dichlorophenyl)tetralone, is considered a potential impurity of sertraline, and its presence and trends in environmental samples have been a subject of study. researchgate.net This association makes this compound and its derivatives relevant as analytical targets in environmental chemistry and pharmaceutical quality control.

Below are the fundamental properties of this compound.

| Property | Value |

| IUPAC Name | 3',4'-dichloro[1,1'-biphenyl]-4-ol |

| CAS Number | 53890-77-0 |

| Molecular Formula | C₁₂H₈Cl₂O |

| Molecular Weight | 239.1 g/mol |

| Physical Form | Solid |

| InChI Key | UTTIPSVNOWSCRD-UHFFFAOYSA-N |

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound is largely centered on its role as a synthetic precursor and its environmental relevance. Studies on related compounds highlight the diverse potential applications and areas for future investigation. For instance, various dichlorophenyl derivatives have been synthesized and evaluated for a range of biological activities. Research on 4-(3,4-dichlorophenyl)tetralone has shown an increasing trend in environmental samples like sewage sludge, which correlates with prescription patterns of sertraline. researchgate.net This suggests a need for more in-depth studies on the environmental fate and potential biomarkers of such compounds.

Future research on this compound is likely to progress in several key directions:

Advanced Synthesis: Developing more efficient and selective synthetic routes, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are known to be effective for similar biphenyl (B1667301) compounds.

Biological Activity Screening: Given that structurally similar halogenated phenols and biphenyls exhibit antimicrobial, antifungal, and kinase-inhibiting properties, a systematic evaluation of this compound for various biological activities is a logical next step. plos.orgmdpi.com

Structural Elucidation: There is an opportunity for detailed structural studies, including single-crystal X-ray diffraction, to precisely determine its three-dimensional structure. Such data is invaluable for understanding its physical properties and for computational modeling of its interactions with biological targets. amanote.comiucr.orgmdpi.com

Environmental Analysis: Further investigation into its occurrence, transformation, and degradation pathways in various environmental matrices is needed to fully assess its impact as a potential metabolite or impurity of pharmaceuticals. researchgate.net

The table below summarizes research findings on compounds structurally related to this compound, indicating potential avenues for future studies.

| Related Compound | Research Focus | Potential Future Direction for this compound |

| 4-(3,4-dichlorophenyl)tetralone | Environmental tracking as an impurity of sertraline. researchgate.net | Investigation as a potential biomarker for pharmaceutical contamination. |

| 2-Chloro-5-(3,4-dichlorophenyl)phenol | Studied for potential antimicrobial and antifungal properties. | Screening for broad-spectrum antimicrobial activity. |

| 4-(3,4-Dichlorophenyl)thiomorpholin-3-one | Used as a building block in the synthesis of more complex molecules. | Exploration as a versatile intermediate in heterocyclic synthesis. |

| 2-(3-(3,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives | Synthesized and evaluated as B-Raf kinase inhibitors for cancer research. plos.org | Design and synthesis of derivatives as potential enzyme inhibitors. |

| 4-(1-(3,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl)phenol | Used as a precursor for potent steroid sulfatase inhibitors for breast cancer treatment research. nih.gov | Use in the development of novel therapeutic agents. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(3,4-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTIPSVNOWSCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968672 | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53890-77-0 | |

| Record name | 3′,4′-Dichloro[1,1′-biphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53890-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-ol, 3',4'-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053890770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 3,4 Dichlorophenyl Phenol and Its Analogues

Synthetic Routes to 4-(3,4-Dichlorophenyl)phenol

The creation of the core structure of this compound can be achieved through several strategic approaches, each with its own advantages and applications. These methods primarily involve the formation of a biaryl linkage between a phenol (B47542) and a dichlorinated phenyl ring.

Direct Reaction Approaches for Substituted Phenylphenols

Direct reaction methods offer a straightforward pathway to substituted phenylphenols. One of the most common and historically significant methods is the Friedel-Crafts reaction. smolecule.com This electrophilic aromatic substitution involves the reaction of a phenol with an appropriate arylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. smolecule.comgoogle.com For the synthesis of 4-substituted phenols, the para-position is often favored due to steric and electronic effects, especially when the ortho-positions are blocked. smolecule.com

Another direct approach involves the oxidative coupling of phenols. These reactions can be mediated by various reagents and catalysts, leading to the formation of C-C or C-O bonds between phenolic units. acs.orgrsc.org While powerful, controlling the regioselectivity to favor the desired 4-substituted product can be a challenge and often requires specific substitution patterns on the starting materials. bwise.kr

Strategies Involving Halophenol Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a highly versatile route to substituted phenols. The Suzuki-Miyaura coupling reaction is a prominent example, involving the reaction of a halophenol with a boronic acid in the presence of a palladium catalyst. This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. For instance, the coupling of a 4-halophenol with 3,4-dichlorophenylboronic acid would directly yield this compound.

The synthesis of halobenzo[b]furans, which are structurally related to phenylphenols, can be achieved from O-aryl carbamates through ortho-lithiation followed by reaction with an electrophile and subsequent cyclization. nih.gov This highlights the utility of halogenated precursors in building complex aromatic systems. Furthermore, the selective synthesis of 4-halobenzofurans can be challenging due to the formation of regioisomers, a difficulty that underscores the importance of regioselective coupling methods. nih.gov

Exploration of Precursor Transformation Pathways

The synthesis of this compound can also be approached by transforming a precursor molecule that already contains the basic biaryl scaffold. For example, a study on the transformation of various pharmaceuticals and personal care products in soil revealed that compounds like diclofenac, which contains a 2,6-dichlorophenylamino group, undergo significant structural changes. nih.govresearchgate.net While not a direct synthesis of the target phenol, this illustrates how related structures can be chemically or biologically transformed.

A more direct synthetic pathway involves the preparation of a tetralone precursor, such as 4-(3',4'-dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone, which can be synthesized from α-naphthol and orthodichlorobenzene in the presence of aluminum chloride. google.com This tetralone can then serve as a precursor to more complex molecules, including those related to sertraline, through a series of reduction and amination reactions. google.comrsc.org

Synthesis of this compound Derivatives and Related Structures

Once the this compound core is synthesized, the phenolic hydroxyl group and the aromatic rings provide reactive sites for further functionalization, allowing for the creation of a diverse library of derivatives.

Derivatization via Alkylation and Acylation Reactions

Alkylation and acylation are fundamental derivatization techniques for phenols. research-solution.comresearchgate.net The hydroxyl group of this compound can be readily alkylated to form ethers or acylated to form esters. libretexts.org These reactions are typically carried out using alkyl halides or acyl chlorides in the presence of a base. libretexts.org For example, acetylation with acetic anhydride (B1165640) is a common method for protecting the hydroxyl group or modifying the compound's properties. researchgate.net Silica sulfate (B86663) has been reported as an efficient catalyst for the acetylation of phenols. researchgate.net

These derivatization methods are not only useful for creating new compounds but also for preparing samples for analytical techniques like gas chromatography, where the volatility and stability of the analytes are crucial. research-solution.comlibretexts.org

| Reaction Type | Reagent | Product | Reference |

| Alkylation | Alkyl Halide | Ether | libretexts.org |

| Acylation | Acyl Chloride | Ester | libretexts.org |

| Acetylation | Acetic Anhydride | Acetate Ester | researchgate.net |

Coupling Reactions for Complex Molecular Architectures

The this compound scaffold can be further elaborated through various coupling reactions to build more complex molecules. google.com Palladium-catalyzed reactions are particularly powerful in this regard. pnas.orgnih.gov For instance, the phenolic hydroxyl group can be converted to a triflate, which is an excellent leaving group for Suzuki, Stille, and other cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position of the phenyl ring. nih.gov

Nitrogen-Containing Heterocycle Synthesis Incorporating Dichlorophenyl Moieties

The synthesis of nitrogen-containing heterocyclic compounds (NCHCs) is a cornerstone of medicinal chemistry due to their wide range of biological activities. researchgate.net Multicomponent reactions (MCRs) have emerged as efficient and environmentally friendly methods for creating complex molecules like triazoles, imidazoles, pyrazoles, pyrimidines, and pyridazines. researchgate.net These strategies, including the Biginelli, Ugi, Hantzsch, and Passerini reactions, are instrumental in drug discovery. researchgate.net The incorporation of a dichlorophenyl group into these heterocyclic structures is a common strategy to enhance their pharmacological profiles. researchgate.net

Nitrogen-containing heterocycles are fundamental to the structure of many natural products, pharmaceuticals, and agrochemicals. openmedicinalchemistryjournal.comrasayanjournal.co.in Their synthesis is a major focus of organic chemistry. openmedicinalchemistryjournal.com The diverse applications of these compounds stem from the structural and functional variety introduced by the nitrogen heteroatom. openmedicinalchemistryjournal.com

Oxadiazole and Pyrimidine (B1678525) Derivatives from Dichlorophenyl Precursors

Oxadiazole Derivatives

A series of novel 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives were synthesized via a Mannich reaction. tubitak.gov.tr The initial step involved the creation of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione, which was then reacted with various N-substituted amines and formaldehyde (B43269) in ethanol (B145695) to yield the final products in moderate to good yields. tubitak.gov.tr The structures of these newly synthesized compounds were confirmed using 1H NMR, 13C NMR, and FT-IR spectroscopy. tubitak.gov.tr

Another approach to synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of semicarbazides, though this often requires harsh reagents. luxembourg-bio.com A more facile method utilizes the cyclodesulfurization of thiosemicarbazides in the presence of TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling reagent, offering milder reaction conditions and a simpler work-up procedure. luxembourg-bio.com Additionally, new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles have been prepared by reacting aromatic carboxylic acids with hydrazide derivatives in the presence of phosphorus oxychloride. mdpi.com

Pyrimidine Derivatives

Pyrimidine derivatives are another class of heterocyclic compounds with significant biological activities. ontosight.ainih.gov The synthesis of pyrimidine derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, guanidine, or thiourea (B124793) derivative. researchgate.net For instance, 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one can serve as a starting material for a variety of bicyclic and tricyclic pyrimidine derivatives. nih.gov The incorporation of a (2,4-dichlorophenyl)azo group at the 5-position of a 2-amino-4,6-dimethylpyrimidine (B23340) ring has also been reported. ontosight.ai Furthermore, novel 6-amino-5-cyano-2-thiopyrimidine derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.gov

Pyrazoline Derivatives Bearing Dichlorophenyl Substituents

Pyrazoline derivatives are a well-known class of five-membered nitrogen-containing heterocycles. nih.govmdpi.com The synthesis of pyrazoline derivatives often involves the cyclization of chalcones with hydrazine (B178648) derivatives. For example, N-carbamide-3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl)pyrazoline was synthesized from 2',4'-dichloro-4-hydroxy-3-methoxychalcone and semicarbazide (B1199961) via refluxing for 8 hours. scribd.com

Another synthetic strategy involves the reaction of chalcone (B49325) derivatives, such as 1-(7-chloroquinolin-4-yl)-3-(thiophene/furan-2-yl)-1H-pyrazole-4-carbaldehyde, with 4-hydrazinylbenzenesulfonamide (B1582950) in the presence of a catalytic amount of concentrated HCl in ethanol. acs.org This method has been used to produce novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives. acs.org The presence of dichlorophenyl substituents on the pyrazoline ring is a feature of several compounds with reported biological activities. nih.gov For instance, compounds have been prepared starting from 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid. nih.gov

| Starting Material | Reagents | Product | Reference |

| 2',4'-dichloro-4-hydroxy-3-methoxychalcone | Semicarbazide | N-carbamide-3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl)pyrazoline | scribd.com |

| 1-(7-chloroquinolin-4-yl)-3-(thiophene/furan-2-yl)-1H-pyrazole-4-carbaldehyde | 4-hydrazinylbenzenesulfonamide, conc. HCl | Sulfonamide-based pyrazole-clubbed pyrazoline derivatives | acs.org |

| 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid | - | Pyrazoline derivatives | nih.gov |

Mechanistic Insights into Synthetic Reactions

Catalytic Mitsunobu Reaction Studies with Dichlorophenyl Hydrazinecarboxylates

The Mitsunobu reaction is a widely used method for the conversion of alcohols to a variety of functional groups. researchgate.net However, it traditionally requires stoichiometric amounts of phosphine (B1218219) and an azodicarboxylate, leading to significant waste. researchgate.net To address this, catalytic versions of the Mitsunobu reaction have been developed. researchgate.netacs.org

One such development involves the use of ethyl 2-arylhydrazinecarboxylates as organocatalysts. rsc.orgresearchgate.net These compounds can be aerobically oxidized to their corresponding azo forms using a catalytic amount of iron phthalocyanine. rsc.orgresearchgate.net Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst for this reaction. researchgate.netrsc.orgresearchgate.net The reactivity of the catalytic Mitsunobu reaction was enhanced through careful optimization of reaction conditions, including solvent, the use of molecular sieves, reagent quantity, and reaction concentration. researchgate.net Mechanistic studies suggest that these catalytic reactions proceed through the formation of betaine (B1666868) intermediates, similar to the classic Mitsunobu reaction. rsc.orgresearchgate.net The use of atmospheric oxygen as the terminal oxidant makes this catalytic system more environmentally friendly. rsc.orgresearchgate.net

| Catalyst | Key Features | Reference |

| Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate | Potent organocatalyst for Mitsunobu reactions; operates via aerobic oxidation with iron phthalocyanine. | researchgate.netrsc.orgresearchgate.net |

| Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate | A newer catalyst that expands the substrate scope of the catalytic Mitsunobu reaction. | rsc.orgresearchgate.net |

C-H Bond Functionalization in Phenol Derivatives

C-H bond functionalization has become a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new functional groups, thus avoiding the need for pre-functionalized substrates. beilstein-journals.orgmt.com This approach offers a more step- and atom-economical alternative to traditional cross-coupling reactions. beilstein-journals.org Transition metal-catalyzed C-H activation is a prominent strategy, often employing directing groups to achieve regioselectivity. rsc.org

The functionalization of C-H bonds can be achieved through various mechanisms, including oxidative addition, σ-bond metathesis, and electrophilic substitution, often catalyzed by transition metals like platinum, rhodium, and iridium. mt.com Radical-based processes, which can utilize less expensive metals such as iron and copper, provide an alternative pathway. beilstein-journals.org Recent advancements have focused on developing more sustainable methods using photoredox catalysis, electro-organic catalysis, and Lewis acid catalysis. beilstein-journals.org

In the context of phenol derivatives, direct C-H functionalization can be challenging. However, strategies involving directing groups can facilitate regioselective transformations. rsc.orgdmaiti.com For instance, cleavable linkers with nitrile-based templates have been designed to direct the functionalization of distal C-H bonds. dmaiti.com Furthermore, Lewis acid-catalyzed methods have been developed for the direct intramolecular coupling of sp3 C-H bonds with reactive alkenyl oxocarbenium intermediates, expanding the scope of C-H alkylation reactions without the need for transition metal catalysts. nih.gov

Biological Activity and Pharmacological Potential of 4 3,4 Dichlorophenyl Phenol and Its Derivatives

Assessment of Biological Activities

Derivatives of 4-(3,4-Dichlorophenyl)phenol have been synthesized and evaluated for a variety of biological effects, demonstrating a broad spectrum of activity. These investigations have revealed potential applications in treating infectious diseases, inflammatory conditions, and cancer.

Phenolic compounds are well-established as antimicrobial agents, with their efficacy being highly dependent on their chemical structure. The introduction of halogen atoms, such as chlorine, into the phenolic structure can significantly enhance antimicrobial properties.

Research into heterocyclic derivatives has shown promising results. For instance, a series of noveloxadiazoline andthiazole derivatives incorporating a 1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene structure were synthesized and tested for their anti-bacterial and anti-fungal activities. Many of these synthesized compounds exhibited moderate to good antimicrobial effects. The 1,3-thiazole heterocycle is recognized as a valuable component in developing compounds with antimicrobial potential.

Furthermore, pyrimidine-2-thiol, which can be synthesized from a chalcone (B49325) precursor bearing a 3,4-dichlorophenyl group, serves as a building block for various heterocyclic systems. The study of its reactions with different nucleophiles opens avenues for creating a library of derivatives with potential antimicrobial activities. Phenol (B47542) derivatives, in general, are considered for use as antimicrobial agents in various formulations.

Mechanisms of Biological Action

Enzyme Inhibition Pathways

Derivatives of this compound have demonstrated notable activity as inhibitors of several key enzymes, including tyrosinase and carbonic anhydrases.

Tyrosinase Inhibition:

Tyrosinase is a crucial copper-containing enzyme in the biosynthesis of melanin. nih.govmdpi.com Its over-activity can lead to hyperpigmentation disorders. Research has shown that certain derivatives containing the 3,4-dichlorophenyl moiety are effective tyrosinase inhibitors. For instance, a study on 4,6-dihydroxyaurone derivatives revealed that a compound with a 3,4-dichlorophenyl group at ring B, identified as compound 5h, was the most potent inhibitor with an IC50 value of 6.3 ± 0.3 μM, significantly more effective than the standard kojic acid (IC50 = 136.5 ± 11.5 μM). researchgate.net Kinetic studies suggested a mixed inhibition mechanism for this compound. researchgate.net

Similarly, other studies have highlighted the importance of the dichlorophenyl group in enzyme interaction. The lipophilicity conferred by this group can facilitate membrane penetration and engagement with the enzyme's active site. For example, 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea, a related compound, was found to be a competitive inhibitor of tyrosinase. tandfonline.com

Carbonic Anhydrase Inhibition:

Carbonic anhydrases (CAs) are a family of zinc metalloenzymes involved in various physiological processes, including pH regulation and CO2 homeostasis. unipi.ittandfonline.com Certain isoforms, such as hCA IX and XII, are associated with tumors, making them targets for anticancer therapies. unipi.ittandfonline.comnih.gov

Benzenesulfonamide derivatives incorporating a 1,3,5-triazine (B166579) ring with a 3,4-dichlorophenylamino group have been synthesized and evaluated as CA inhibitors. doi.org These compounds showed significant inhibitory activity, particularly against the tumor-associated hCA IX and XII isoforms, with some derivatives exhibiting high selectivity over the more common hCA I and II isoforms. tandfonline.comdoi.org For example, compounds 2a, 2e, and 3m in one study displayed Ki values in the range of 11.8–14.6 nM against hCA IX. doi.org Molecular modeling has been used to understand the structure-activity relationships of these inhibitors. unipi.it

The following table summarizes the inhibitory activity of selected this compound derivatives against these enzymes.

| Compound/Derivative Class | Target Enzyme | Key Findings |

| 4,6-dihydroxyaurone with 3,4-dichlorophenyl group (compound 5h) | Tyrosinase | IC50 of 6.3 ± 0.3 μM; mixed inhibition mechanism. researchgate.net |

| Ureido benzenesulfonamides with 3,4-dichlorophenylamino group | Carbonic Anhydrase (hCA IX, XII) | Potent inhibition with Ki values in the nanomolar range for hCA IX. doi.org |

| 4-Methyl-1,2,3-benzoxathiazine-2,2-dioxides with 3,4-dichlorophenyl group | Carbonic Anhydrase (hCA IX, XII) | Nanomolar inhibition of target isoforms hCA IX and XII. tandfonline.com |

Receptor Antagonism and Agonism Studies (e.g., Dopamine (B1211576) D2, Serotonin (B10506) 5-HT2A)

The 3,4-dichlorophenyl moiety is a structural feature in compounds that have been investigated for their interaction with various neurotransmitter receptors, including dopamine and serotonin receptors.

Dopamine D2 Receptor:

The dopamine D2 receptor is a primary target for antipsychotic medications. acs.org While direct studies on this compound are limited, related compounds containing the 3,4-dichlorophenyl group have been synthesized and evaluated for their affinity and selectivity for dopamine receptors. For example, a series of 1-(3-(4-phenylpiperazin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one derivatives, including those with a 3,4-dichlorophenyl group, were assessed for their antagonist activity at D2, D3, and D4 dopamine receptors. nih.gov These studies aim to develop more selective ligands to minimize side effects associated with poor receptor selectivity. acs.orgnih.gov

Serotonin 5-HT2A Receptor:

Antagonism of the serotonin 5-HT2A receptor is another important mechanism for atypical antipsychotic drugs and may also be relevant for antiplatelet therapies. google.comnih.gov Research on Schiff base compounds has explored their antagonistic potential against both dopamine D2 and serotonin 5-HT2A receptors. dergipark.org.tr One such study synthesized a tetrahalogenated Schiff base and, through docking studies, compared its antagonistic effect to known antipsychotics like clozapine (B1669256) and risperidone (B510). dergipark.org.tr The results indicated that while risperidone was the most effective antagonist for both receptors, the synthesized compound showed a notable antagonistic effect, particularly at the D2 receptor. dergipark.org.tr

Furthermore, the cannabinoid CB1 receptor antagonist SR 141716A, which contains a dichlorophenyl group, has been shown to indirectly involve the 5-HT2A receptor system in its behavioral effects in mice. nih.gov

The table below presents findings on the receptor interactions of compounds containing the dichlorophenyl moiety.

| Compound Class | Target Receptor | Observed Effect |

| 1-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one | Dopamine D4 | High affinity and selectivity as an antagonist. nih.gov |

| Tetrahalogenated Schiff base | Dopamine D2 & Serotonin 5-HT2A | Antagonistic effects, with higher potency at the D2 receptor. dergipark.org.tr |

| SR 141716A | Serotonin 5-HT2A (indirectly) | Blockade of head-twitch response induced by the compound. nih.gov |

Influence on Cellular Processes (e.g., cell growth inhibition)

Compounds containing the this compound structure have been evaluated for their effects on various cellular processes, most notably the inhibition of cancer cell growth.

Derivatives of this compound have shown cytotoxic effects against different cancer cell lines. For instance, a series of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives, which include compounds with a 3,4-dichlorophenyl substitution, were synthesized and tested for their anti-proliferation activity against human melanoma cell lines. nih.gov One compound in this series, C6, demonstrated potent biological activity against the B-RafV600E kinase (IC50 = 0.15 µM) and the WM266.4 human melanoma cell line (GI50 = 1.75 µM). plos.org

Similarly, thiosemicarbazide (B42300) derivatives incorporating a 3,4-dichlorophenyl group (AB12) were synthesized and evaluated for their anticancer activity. mdpi.com These compounds were tested against various cancer cell lines, although the semicarbazide (B1199961) derivatives showed low cytotoxicity. mdpi.com The introduction of the dichlorophenyl moiety is often associated with increased lipophilicity, which may enhance the compound's ability to penetrate cell membranes and exert its cytotoxic effects.

The table below summarizes the cell growth inhibition findings for these derivatives.

| Compound/Derivative Class | Cell Line | Key Findings |

| 2-(3-(3,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivative (C6) | WM266.4 human melanoma | GI50 of 1.75 µM. plos.org |

| Thiosemicarbazide derivative with 3,4-dichlorophenyl group (AB12) | Various cancer cell lines | Evaluated for anticancer activity. mdpi.com |

Effects on Spermatozoa Function and Membrane Fluidity (referencing 3,4-DCA)

While direct studies on this compound are not available, research on its related compound, 3,4-dichloroaniline (B118046) (3,4-DCA), provides insights into potential effects on spermatozoa. 3,4-DCA is a known metabolite of certain herbicides and is recognized for its reproductive toxicity. wikipedia.orgmdpi.com

In animal studies, 3,4-DCA has been shown to affect testicular enzymes in rats, further indicating its toxicity to the male reproductive system. nih.gov In aquatic organisms like the Javanese medaka, exposure to 3,4-DCA has been linked to reduced fecundity and fertilization rates, as well as alterations in gonad structure. mdpi.com

The table below outlines the observed effects of 3,4-DCA on spermatozoa.

| Endpoint | Organism | Observed Effects |

| Motility and Vitality | Human Spermatozoa | Decreased at high concentrations. researchgate.net |

| Membrane Fluidity | Human Spermatozoa | Increased, indicating a primary toxic effect. researchgate.net |

| Testicular Enzymes | Rats | Altered enzyme activities. nih.gov |

| Fecundity and Fertilization | Javanese Medaka | Reduced rates. mdpi.com |

Structure-Activity Relationship (SAR) Studies and Molecular Design

The relationship between the chemical structure of this compound derivatives and their biological activity has been explored through computational modeling techniques, including Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models use physicochemical properties or molecular descriptors to predict the activity of new compounds. wikipedia.org

For phenolic compounds in general, QSAR studies have been used to analyze their antioxidant activities. nih.gov These models often use parameters such as the heat of formation, the energy of molecular orbitals, and the number and position of hydroxyl groups to estimate antioxidant capacity. nih.gov

In the context of derivatives containing the dichlorophenyl moiety, QSAR models have been developed to understand and predict their activity as enzyme inhibitors and anticancer agents. For example, QSAR studies on flavonoid antioxidants have shown that the number and location of hydroxyl groups are key determinants of their activity. nih.gov For derivatives of this compound, the lipophilicity and electronic effects of the dichlorophenyl group are likely important descriptors in QSAR models. The development of such models can guide the synthesis of new derivatives with improved biological activities. researchgate.net

3D-QSAR Analysis and Pharmacophore Mapping

3D-QSAR goes a step further than traditional QSAR by considering the three-dimensional properties of molecules. This approach helps in visualizing the relationship between structure and activity and is instrumental in pharmacophore mapping, which identifies the essential 3D features of a molecule required for its biological activity.

For a series of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives, a 3D-QSAR model was developed to understand their activity as B-Raf kinase inhibitors. nih.gov This model helped to visualize the structure-activity relationship and provided insights for designing more potent inhibitors. nih.gov The study highlighted the importance of an ortho-hydroxyl group on the pyrazole (B372694) skeleton and the size of the group at the N-1 position of the pyrazoline ring in enhancing anti-tumor activity. plos.org

Pharmacophore mapping based on such analyses can identify key features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to the target enzyme or receptor. This information is invaluable for the rational design of new, more effective therapeutic agents.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel ligand with its biological target, which is typically a protein or a nucleic acid.

While direct molecular docking studies on this compound are scarce in the reviewed literature, extensive research has been conducted on its derivatives. These studies help to elucidate how the dichlorophenyl-phenol structural motif interacts with various biological targets.

For instance, a study on a series of (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one derivatives, which contain the 4-(3,4-Dichlorophenyl) moiety, revealed their potential as anticancer agents. Molecular docking simulations were performed to understand their interaction with cancer-related protein targets. Although the specific binding interactions for the parent phenol are not detailed, the dichlorophenyl group is often crucial for anchoring the ligand within the protein's binding pocket.

In a study of N,N'-(4-methyl-1,3-phenylene)bis(1-(2,4-dichlorophenyl)methanimine), a Schiff base derivative, molecular docking against the bovine cytochrome bc1 complex identified a stable binding energy of -6.26 kcal/mol. mdpi.com While this derivative features a 2,4-dichlorophenyl group, it highlights the significant role of the dichlorinated phenyl ring in molecular interactions.

The table below summarizes findings from molecular docking studies on various derivatives containing a dichlorophenyl moiety, illustrating the types of targets and the binding energies observed.

| Derivative Class | Target Protein | Binding Energy (kcal/mol) | Investigated Activity |

| Tetralone-pyrazole hybrids | Cancer-related targets | Not specified | Anticancer nih.gov |

| Pyrazoline derivatives | B-Raf Kinase | Not specified | Anticancer (Melanoma) diva-portal.org |

| Schiff base (2,4-dichloro) | Bovine cytochrome bc1 complex | -6.26 | General biological activity mdpi.com |

| Pyrazoline-thiazole hybrids | α-glucosidase, Urease | Not specified | Antidiabetic, Anti-urease mdpi.com |

These studies collectively suggest that the dichlorophenyl group is a key pharmacophore that can be tailored through synthetic modifications to target a wide range of biological molecules with high affinity.

In Silico ADMET Prediction and Target Identification

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery. It involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound, helping to identify candidates with favorable drug-like profiles and to flag potential liabilities.

For example, in silico ADMET predictions for thiazole (B1198619) Schiff base derivatives containing a dichlorophenyl ring have been performed to assess their oral bioavailability. These studies often use online tools like SwissADME and ADMETLab to calculate various physicochemical and pharmacokinetic parameters. mdpi.com

A study on 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol, a tetrahalogenated Schiff base, included a detailed in silico ADMET and target identification analysis. mdpi.com The predictions covered aspects like lipophilicity, water solubility, and potential for cytochrome P450 inhibition. Such analyses are critical for weeding out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity.

The following table presents a hypothetical summary of ADMET parameters that might be considered for a compound like this compound, based on general principles and data from related structures.

| ADMET Parameter | Predicted Property | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Caco-2 Permeability | Moderate to High | Indicates good membrane permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely to cross | Potential for CNS effects (therapeutic or adverse). |

| Plasma Protein Binding | High | May have a longer duration of action but lower free concentration. |

| Metabolism | ||

| CYP450 Inhibition (e.g., 2D6, 3A4) | Potential Inhibitor | Risk of drug-drug interactions. |

| Excretion | ||

| Primary Route | Likely hepatic metabolism followed by renal excretion | Standard elimination pathway for lipophilic compounds. |

| Toxicity | ||

| hERG Inhibition | Potential risk | Could indicate cardiotoxic potential. |

| Ames Mutagenicity | Likely negative | Low potential for being a mutagen. |

| Hepatotoxicity | Possible risk | Common for phenolic and chlorinated compounds. |

Target identification is another facet of in silico analysis. Tools like SwissTargetPrediction can forecast the most probable protein targets of a small molecule based on its structure. For a molecule with the this compound scaffold, potential targets could span various enzyme families, G protein-coupled receptors, and ion channels, depending on the specific modifications to the parent structure. Studies on derivatives have indeed identified targets ranging from kinases to enzymes involved in metabolic diseases. diva-portal.orgmdpi.com

Advanced Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

In ¹H NMR spectroscopy, the chemical shifts of the protons on the two aromatic rings provide key information. The protons on the phenol (B47542) ring and the dichlorophenyl ring exhibit distinct signals in the aromatic region, typically between δ 6.8 and 7.5 ppm. The coupling patterns between adjacent protons further help in assigning their specific positions on the rings. The proton of the hydroxyl group (-OH) is also observable and its chemical shift can be influenced by factors such as solvent and concentration. libretexts.org A D₂O shake experiment can be used to confirm the identity of the -OH peak, as the proton will be exchanged for deuterium, causing the peak to disappear from the spectrum. libretexts.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by the presence of the electronegative chlorine and oxygen atoms, leading to a unique spectral fingerprint for the molecule.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Related Dichlorophenyl Compound This table is based on data for 1-(3,4-dichlorophenyl)ethan-1-one and serves as an example of typical chemical shifts for a 3,4-dichlorophenyl moiety.

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

| ¹H | 8.04 (d) | Aromatic Proton |

| ¹H | 7.80-7.77 (dd) | Aromatic Proton |

| ¹H | 7.56 (d) | Aromatic Proton |

| ¹³C | 137.8 | Aromatic Carbon |

| ¹³C | 136.6 | Aromatic Carbon |

| ¹³C | 133.3 | Aromatic Carbon |

| ¹³C | 130.8 | Aromatic Carbon |

| ¹³C | 130.3 | Aromatic Carbon |

| ¹³C | 127.3 | Aromatic Carbon |

| Source: Supporting information - The Royal Society of Chemistry rsc.org |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and analyzing the fragmentation pattern of 4-(3,4-Dichlorophenyl)phenol. The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with peaks corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes. unl.pt

Under mass spectrometric conditions, the molecule can fragment in predictable ways. Common fragmentation pathways for phenolic compounds include the loss of a hydrogen atom, a hydroxyl radical, or carbon monoxide. libretexts.orgdocbrown.info For chlorinated phenols, the loss of HCl is also a possible fragmentation pathway. unl.ptnih.gov Tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation of selected precursor ions, providing more detailed structural information. unl.pt

Table 2: Potential Fragmentation Ions of this compound in Mass Spectrometry

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Neutral Loss |

| 242/244/246 | [C₁₂H₈Cl₂O]⁺ | - |

| 241/243/245 | [C₁₂H₇Cl₂O]⁺ | H |

| 207/209 | [C₁₂H₈ClO]⁺ | Cl |

| 206/208 | [C₁₂H₇ClO]⁺ | HCl |

| 178 | [C₁₂H₈O]⁺ | 2Cl |

| Note: The presence and relative intensities of these fragments would depend on the specific ionization and fragmentation conditions used. |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the different functional groups.

The most prominent band would be the O-H stretching vibration of the phenolic hydroxyl group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. bibliotekanauki.pldocbrown.info The C-O stretching vibration of the phenol would also be present. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region. libretexts.org The presence of chlorine atoms attached to the aromatic ring will give rise to C-Cl stretching vibrations, typically in the lower frequency region of the spectrum.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H stretch (phenolic) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=C stretch (aromatic) | 1400 - 1600 |

| C-O stretch (phenol) | 1200 - 1300 |

| C-Cl stretch | 550 - 850 |

| Source: General FTIR correlation tables and data for similar compounds. bibliotekanauki.pllibretexts.org |

Quantum Chemical Calculations and Modeling

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. scispace.com DFT calculations can provide valuable insights into the geometry, electronic properties, and spectroscopic features of this compound. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. rsc.org

DFT calculations are also employed to compute various electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map can identify the electron-rich and electron-deficient regions of the molecule, which is useful for predicting sites of electrophilic and nucleophilic attack. These theoretical investigations help in understanding the molecule's reactivity and potential interactions with other chemical species. tandfonline.com

Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of computational chemistry that helps in understanding the electronic transitions and reactivity of a molecule. tandfonline.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO may be distributed over the dichlorophenyl ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

The HOMO-LUMO gap can also be used to predict the electronic absorption properties of the molecule, as the energy of the gap corresponds to the energy of the lowest electronic transition. This information is valuable for interpreting UV-Visible spectra and understanding the photophysical properties of the compound. science.gov

Table 4: Illustrative HOMO-LUMO Data for a Dichlorophenyl-Containing Compound This table presents data for a related chalcone (B49325) and is for illustrative purposes.

| Parameter | Calculated Value (eV) |

| E_HOMO | -6.45 |

| E_LUMO | -3.64 |

| HOMO-LUMO Gap (ΔE) | 2.81 |

| Source: ResearchGate researchgate.net |

Molecular Electrostatic Potential (MEP) and Hirshfeld Surface Analysis

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays the electrostatic potential on the electron isodensity surface, using a color scale to indicate different charge regions. nih.gov Typically, red signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent regions with intermediate or near-neutral potential. nih.govacs.org

For phenolic compounds, the region around the hydroxyl oxygen atom generally shows a high electron density (red) due to the presence of lone pairs, making it a potential site for electrophilic interaction or a hydrogen bond acceptor. dergipark.org.trijaemr.com Conversely, the hydrogen atom of the hydroxyl group exhibits low electron density (blue), indicating its acidic character and ability to act as a nucleophilic attack center. dergipark.org.trijaemr.com In substituted phenols, the distribution of electrostatic potential across the aromatic rings is influenced by the nature and position of the substituents. semanticscholar.org

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for investigating intermolecular interactions within a crystal lattice. nih.govnih.gov This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the contributions from all other molecules in the crystal. nih.gov By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, it is possible to visualize and quantify intermolecular contacts. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.govnih.gov These plots show the distribution of di versus de, with characteristic patterns corresponding to specific interactions such as H···H, C···H/H···C, and halogen···H contacts. nih.govnih.gov For example, in the analysis of a related Schiff base, H···H interactions were found to be the most significant contributor to the crystal packing, followed by C···H/H···C contacts. nih.gov Red spots on the dnorm map highlight the shortest and most significant intermolecular contacts, often corresponding to hydrogen bonds or other strong interactions. nih.gov

Hirshfeld surface analysis has been widely applied to understand the crystal packing of various organic compounds, including those with halogen substituents. nih.govnih.govacs.org It provides valuable insights into the forces that stabilize the crystal structure and the relative importance of different types of non-covalent interactions. bohrium.com

Computational Studies on Electronic and Optical Properties

Computational methods, particularly Density Functional Theory (DFT), are extensively used to investigate the electronic and optical properties of molecules like "this compound". ijaemr.comacs.orgacs.org These studies provide a theoretical framework for understanding experimental observations and predicting the behavior of the compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). nih.goviucr.org The energy gap between the HOMO and LUMO (Egap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller energy gap suggests higher reactivity and lower stability. semanticscholar.org

In phenolic compounds, the HOMO is often localized on the phenol ring and the oxygen atom, while the LUMO may be distributed over the aromatic system. ijaemr.com For substituted phenols, the presence of electron-withdrawing or electron-donating groups can significantly alter the energies of the HOMO and LUMO, thereby affecting the energy gap and the molecule's reactivity. semanticscholar.org Computational studies on related compounds have shown that the HOMO and LUMO can be delocalized over the entire molecule, including the phenyl rings and any bridging groups. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

|---|---|---|---|---|

| (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol | -6.270 | -2.201 | 4.069 | B3LYP/6-311++G(2d,2p) |

| N,N'-(4-methyl-1,3-phenylene)bis(1-(2,4-dichlorophenyl)methanimine) | - | - | 3.70 | DFT |

This table is interactive. Click on the headers to sort the data.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical communications. researchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it. researchgate.net This property is often associated with molecules that have highly delocalized π-electron systems, typically with electron-donating and electron-accepting groups at opposite ends of a conjugated bridge. dergipark.org.trresearchgate.net

Computational methods are used to calculate NLO properties such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.netmetall-mater-eng.com Studies on various organic molecules, including Schiff bases and pyridine (B92270) derivatives, have shown that theoretical calculations can predict promising NLO behavior. metall-mater-eng.comnih.govresearchgate.net For instance, the calculated first hyperpolarizability values for some pyridine derivatives were found to be significant, suggesting their potential as NLO materials. researchgate.net The presence of halogen atoms can influence the electronic distribution and enhance the NLO properties of a molecule. dergipark.org.tr

Table 2: Calculated Non-Linear Optical Properties for Related Compounds Note: The data presented here is for structurally related compounds and not for "this compound" itself. This table provides examples of NLO parameters calculated for other organic molecules.

| Compound | First Hyperpolarizability (βtot) (esu) | Method |

|---|---|---|

| 4-([1,1′-biphenyl]-4-yl)-2-methylpyridine (PMP) | 1.793×10⁻²⁹ | M06/6-311G(d,p) |

This table is interactive. Click on the headers to sort the data.

The electronic and optical properties of "this compound" are of significant interest for its potential applications. While direct computational data for this specific compound is limited in the provided search results, the analysis of structurally similar molecules provides a strong basis for understanding its likely characteristics. chemrxiv.orgchemrxiv.org Further computational studies would be beneficial to fully elucidate its electronic structure and predict its optical behavior with high accuracy. chemrxiv.orgchemrxiv.org

Methodological Approaches in 4 3,4 Dichlorophenyl Phenol Research

In Vitro Biological Assay Development and Validation

In vitro assays are fundamental tools for assessing the biological activity of 4-(3,4-Dichlorophenyl)phenol without the use of live animal testing. These assays are developed to investigate specific mechanisms of action, such as endocrine disruption or cytotoxicity.

The development and validation of these assays are critical to ensure their reliability and reproducibility. For halogenated phenolic compounds like this compound, a common area of investigation is their potential to act as endocrine disruptors. The E-Screen assay, which measures the proliferation of human estrogen receptor-positive MCF-7 breast cancer cells, is a validated method for assessing the estrogenic potency of such chemicals. nih.gov This assay can determine estradiol (B170435) equivalency factors (EEFs) to rank the relative estrogenic strength of a compound compared to 17β-estradiol. nih.gov

Another approach involves reporter gene assays. These have been used to study the endocrine-disrupting effects of various chlorophenols, including 2,4-dichlorophenol, a structurally similar compound. nih.gov These assays can detect agonistic or antagonistic activity towards specific hormone receptors, such as the estrogen receptor alpha (ERα) and the thyroid hormone receptor beta (TRβ). nih.gov For instance, studies on chlorophenols have shown that the number and position of chlorine atoms can influence the endocrine-disrupting potential, with higher chlorination sometimes correlating with increased activity. nih.gov

The validation of any new in vitro assay is a multi-step process. It involves demonstrating the assay's relevance, reliability, and accuracy for its intended purpose. This often includes comparing the in vitro results with existing in vivo data or data from other established in vitro methods to ensure the new assay provides comparable and meaningful results. nih.govmdpi.com

Below is a table summarizing common in vitro assays applicable to the study of chlorinated phenols:

| Assay Type | Principle | Endpoint Measured | Application to this compound |

| E-Screen Assay | Proliferation of estrogen receptor-positive cells (e.g., MCF-7) in response to estrogenic compounds. nih.gov | Cell number or viability. nih.gov | Assessment of estrogenic activity. |

| Receptor Binding Assay | Competitive binding of a test compound and a radiolabeled natural ligand to a specific receptor (e.g., estrogen receptor). unil.ch | Displacement of the radiolabeled ligand. unil.ch | Determination of binding affinity to hormone receptors. |

| Reporter Gene Assay | Activation of a reporter gene (e.g., luciferase, β-galactosidase) linked to a hormone response element in genetically modified cells. nih.gov | Reporter protein activity (e.g., light emission, color change). nih.gov | Quantification of agonistic or antagonistic hormonal activity. |

| H295R Steroidogenesis Assay | Measures the production of steroid hormones (e.g., estradiol, testosterone) in a human adrenal carcinoma cell line. nih.gov | Hormone levels in the cell culture medium. nih.gov | Evaluation of effects on steroid hormone synthesis pathways. |

| Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH) | Assesses the impact of a compound on cell survival and membrane integrity. | Colorimetric or fluorometric measurement of metabolic activity or enzyme leakage. | Determination of the compound's general toxicity to cells. |

| Micronucleus Test | Detects chromosomal damage in cultured cells by observing the formation of micronuclei. researchgate.net | Frequency of micronuclei in treated cells. researchgate.net | Assessment of genotoxic potential. |

Microbiological Culturing and Isolation Techniques for Degradation Studies

Understanding the environmental fate of this compound involves studying its biodegradation by microorganisms. This research relies on effective techniques for culturing and isolating microbes capable of breaking down this compound.

The process often begins with an enrichment culture technique. oup.com Samples are collected from environments likely to contain adapted microorganisms, such as soil or sludge contaminated with industrial waste. These samples are then incubated in a minimal medium where this compound or a similar chlorinated aromatic compound is provided as the sole source of carbon and energy. acs.org This selective pressure encourages the growth of microbes that can utilize the target compound.

Once microbial growth is observed in the enrichment culture, individual strains are isolated by plating the culture onto solid agar (B569324) media. nih.gov Colonies with distinct morphologies can then be picked and purified through successive streaking. The ability of these pure strains to degrade the target compound is then confirmed in liquid cultures. researchgate.net

Characterization of the isolated strains typically involves morphological, biochemical, and genetic analysis, often including 16S rRNA gene sequencing for bacterial identification. acs.orgnih.gov Genera such as Pseudomonas, Alcaligenes, Rhodococcus, and Bacillus have been identified as capable of degrading various chlorinated aromatic compounds. researchgate.net

The degradation pathways are often elucidated by identifying metabolic intermediates. This is typically achieved by analyzing culture extracts at different time points using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS). For dichlorophenols, common degradation pathways involve initial hydroxylation to form chlorocatechols, followed by ring cleavage, which can occur via either an ortho or a meta cleavage pathway. researchgate.netethz.ch

The following table outlines the typical steps involved in isolating and characterizing microorganisms for degradation studies of chlorinated phenols:

| Step | Technique | Purpose | Expected Outcome |

| 1. Sample Collection | Aseptic sampling | To obtain microbial consortia from contaminated environments (e.g., soil, sediment, activated sludge). | A diverse population of microorganisms, potentially including strains adapted to chlorinated compounds. |

| 2. Enrichment Culture | Incubation in a minimal medium with the target compound as the sole carbon source. oup.com | To selectively promote the growth of microorganisms capable of degrading the target compound. | A mixed culture of microorganisms with enhanced degradation capabilities. |

| 3. Isolation of Pure Cultures | Serial dilution and plating on solid agar medium. | To separate individual microbial strains from the enriched mixed culture. nih.gov | Formation of distinct colonies, each representing a single microbial species. |

| 4. Purity and Degradation Confirmation | Sub-culturing and re-testing in liquid medium with the target compound. | To ensure the isolated strain is a pure culture and to quantify its degradation efficiency. researchgate.net | A pure culture of the isolated microorganism and data on the rate of disappearance of the target compound. |

| 5. Microbial Identification | 16S rRNA gene sequencing and phylogenetic analysis. acs.org | To determine the taxonomic identity of the isolated degrading microorganism. | Identification of the genus and species of the bacterium. |

| 6. Metabolite Identification | Extraction and analysis of culture medium by GC-MS or HPLC. | To identify the intermediate products of the degradation pathway. | Identification of key metabolites, such as chlorocatechols, which provides insight into the degradation mechanism. |

Analytical Methodologies for Environmental Monitoring

To assess the extent of environmental contamination with this compound, sensitive and specific analytical methods are required. These methods are crucial for detecting and quantifying the compound in various environmental matrices such as water, soil, and sediment.

The standard approach for analyzing phenols in environmental samples involves a multi-step process: sample collection, extraction, cleanup, and instrumental analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed instrumental techniques. oup.comjcsp.org.pk

For water samples, a preconcentration step is often necessary to detect the low concentrations typical of environmental contamination. Solid-Phase Extraction (SPE) is a widely used technique for this purpose, where a water sample is passed through a cartridge containing a sorbent material that retains the analytes of interest. epa.gov The analytes are then eluted with a small volume of an organic solvent.

In many cases, derivatization is performed prior to GC analysis to improve the volatility and thermal stability of the phenolic compounds. tandfonline.com Acetylation is a common derivatization technique for this purpose. For HPLC analysis, derivatization can be used to attach a chromophore or fluorophore to the molecule, enhancing its detection by UV-Visible or fluorescence detectors. scirp.org

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for both quantification and confirmation of the identity of the analyte. acs.orggov.bc.ca The mass spectrometer provides structural information, which is highly specific and helps to avoid misidentification due to co-eluting compounds from complex environmental matrices. Similarly, HPLC can be coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) for enhanced selectivity and sensitivity. gov.bc.ca

The table below summarizes key analytical methods used for the determination of chlorinated phenols in environmental samples.

| Analytical Method | Sample Preparation | Detection Limit | Application |

| GC-MS | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by derivatization (e.g., acetylation). acs.org | Low µg/L to ng/L range. jcsp.org.pk | Analysis of water, soil, and sediment samples. Provides high selectivity and structural confirmation. acs.orggov.bc.ca |

| HPLC-UV | SPE or LLE. Derivatization with a UV-absorbing agent (e.g., NBD-F, 4-nitrobenzoyl chloride) can be used to enhance sensitivity. tandfonline.comscirp.org | µg/L range. jcsp.org.pktandfonline.com | Routine monitoring of water samples. theseus.fi |

| HPLC with Electrochemical Detection | Direct injection or preconcentration. | Can achieve very low detection limits (ng/L) without derivatization for electroactive compounds. jcsp.org.pk | Analysis of water samples where high sensitivity is required. |

| LC-MS/MS | SPE or LLE. | ng/L range or lower. | Highly selective and sensitive analysis of complex environmental matrices. gov.bc.ca |

Computational Chemistry Software and Algorithm Application

Computational chemistry provides powerful tools to investigate the properties of this compound at a molecular level. These methods complement experimental research by predicting molecular structure, reactivity, and interactions with biological targets.

Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure of molecules. researchgate.net DFT calculations can be used to determine the optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netd-nb.info The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. d-nb.info

Molecular docking is another important computational technique used to predict how a small molecule like this compound might bind to a biological macromolecule, such as a hormone receptor or an enzyme. nih.govnih.gov This method involves placing the ligand (the small molecule) into the binding site of the receptor and calculating the binding affinity, which is often expressed as a binding energy score. nih.gov Molecular docking can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov This information is valuable for understanding the mechanism of action of the compound and for predicting its potential biological effects.

The application of these computational tools requires specialized software packages.

The table below lists some of the software and algorithms commonly used in the computational study of phenolic compounds.

| Software/Algorithm | Application | Information Obtained | Relevance to this compound |

| Gaussian, ORCA, etc. | Implementation of Density Functional Theory (DFT) calculations. d-nb.info | Optimized molecular geometry, vibrational frequencies, HOMO-LUMO energies, molecular electrostatic potential maps. researchgate.netd-nb.info | Prediction of molecular structure, stability, reactivity, and spectroscopic properties. |

| AutoDock, GOLD, etc. | Molecular docking simulations. mdpi.com | Preferred binding poses, binding affinity (scoring functions), and key intermolecular interactions (e.g., hydrogen bonds). nih.gov | Predicting the binding affinity and mode of interaction with biological targets like hormone receptors. |

| GROMACS, AMBER, etc. | Molecular Dynamics (MD) simulations. | Simulates the movement of atoms and molecules over time, providing insights into conformational changes and binding stability. | Understanding the dynamic behavior of the compound when interacting with biological systems. |

| VEDA (Vibrational Energy Distribution Analysis) | Analysis of vibrational spectra calculated by quantum chemistry programs. researchgate.net | Detailed assignment of vibrational modes to specific atomic motions within the molecule. | Aiding in the interpretation of experimental IR and FT-Raman spectra. |

Future Perspectives and Research Gaps

Emerging Research Areas for 4-(3,4-Dichlorophenyl)phenol

The unique chemical structure of this compound, featuring a dichlorinated phenyl group attached to a phenol (B47542), makes it a candidate for various applications in materials science and medicinal chemistry. The presence of chlorine atoms enhances its lipophilicity, which can influence its interaction with biological systems and its utility as a chemical intermediate.

Emerging research is beginning to focus on the synthesis of derivatives of this compound for the development of new therapeutic agents. For instance, related structures like 3-(3,4-Dichlorophenyl)phenol are being investigated for their potential antimicrobial and antifungal properties. The core structure is also found in more complex molecules with potential applications in medicinal chemistry, such as in the development of inhibitors for specific enzymes.

Furthermore, the synthesis of heterocyclic compounds using this compound derivatives as building blocks is a growing area of interest. researchgate.net These heterocyclic structures are scaffolds for a wide range of biologically active molecules, suggesting that this compound could serve as a valuable precursor in the creation of novel compounds with diverse pharmacological activities.

Unexplored Biological Activities and Therapeutic Targets

The biological activities of this compound and its derivatives are not yet fully understood, presenting a significant research gap and an opportunity for new discoveries. While some studies have touched upon the antimicrobial potential of similar chlorinated phenolic compounds, a systematic investigation into the full spectrum of biological effects of this compound is lacking.

Future research could focus on screening this compound and its analogs against a wide array of biological targets. This could include enzymes, receptors, and signaling pathways implicated in various diseases. For example, the structural motif of a dichlorophenyl group is present in compounds designed as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), a target for rheumatoid arthritis treatment. nih.gov This suggests that derivatives of this compound might be explored for similar inhibitory activities.

Moreover, the anti-inflammatory and antioxidant properties of phenolic compounds are well-documented. nih.gov Investigating whether this compound exhibits such activities could open up new therapeutic possibilities. The interaction of this compound with specific molecular targets, potentially through binding to hydrophobic pockets in proteins, warrants further exploration.

Novel Bioremediation Strategies

The presence of chlorinated phenolic compounds like this compound in the environment is a concern due to their potential toxicity and persistence. Developing effective and environmentally friendly methods for their removal is crucial. Bioremediation, which utilizes microorganisms or their enzymes to break down pollutants, offers a promising approach.

Research into the bioremediation of phenolic compounds is an active field. ekb.egcabidigitallibrary.org However, specific strategies for this compound are not well-established. Future research should focus on identifying and isolating microbial strains or consortia capable of degrading this specific compound. researchgate.net Understanding the metabolic pathways and enzymes involved in its degradation will be key to developing efficient bioremediation technologies. nih.gov

Lignin-modifying enzymes, such as laccases and peroxidases, have shown potential in degrading a variety of phenolic and non-phenolic environmental contaminants, including those with dichloro-benzene moieties. dtu.dk Exploring the efficacy of these enzymes for the transformation of this compound could lead to the development of novel enzymatic bioremediation systems. These systems could be applied to treat contaminated water and soil, offering a sustainable solution to pollution.

Advanced Computational Modeling and Predictive Toxicology

In silico methods, including computational modeling and predictive toxicology, are becoming increasingly important in assessing the potential risks of chemicals while reducing the need for animal testing. rsc.org These approaches can provide valuable insights into the physicochemical properties, biological activity, and toxicity of compounds like this compound.

Advanced computational models can be used to predict the toxicity of this compound by relating its chemical structure to its biological activity (Quantitative Structure-Activity Relationship, or QSAR). researchgate.net Such models can help prioritize chemicals for further testing and guide the design of safer alternatives. The development of predictive models for aquatic toxicity, for example, is a critical area of research. rsc.org

Molecular docking and dynamics simulations can be employed to investigate the interaction of this compound with specific biological targets at the molecular level. researchgate.net This can help elucidate its mechanism of action and identify potential adverse effects. By combining experimental data with computational predictions, a more comprehensive understanding of the toxicological profile of this compound can be achieved, facilitating more accurate risk assessments. acs.org

Q & A

Q. How to address variability in oxidative stress markers across toxicity studies?

- Answer : Standardize assays (e.g., MDA-TBA adduct quantification at 532 nm) and control for cell passage number. Use N-acetylcysteine as a positive control to normalize ROS measurements .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.